Telenzepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

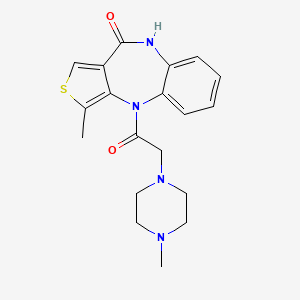

テレンゼピンは、選択的なムスカリン M1 受容体拮抗薬として作用するチエノベンゾジアゼピン系化合物です。 テレンゼピンは、胃酸分泌を阻害する効果があるため、主に消化性潰瘍の治療に使用されています 。 この化合物は、アトロピソマー性であることで知られており、これは立体異性体をもたらす C–N 軸が存在することを意味し、その安定性と活性に寄与しています .

2. 製法

テレンゼピンの合成は、チエノベンゾジアゼピンコアの形成から始まるいくつかのステップを伴います。 主要な合成経路には、1-メチル-4-ピペラジンと2-(4-メチルピペラジン-1-イル)アセチルクロリドのアシル化が含まれ、その後環化されてチエノベンゾジアゼピン構造が形成されます 。 工業的な製造方法は、一般的に温度、pH、反応時間の制御など、反応条件を最適化して、高収率と高純度を確保することに重点を置いています .

準備方法

The synthesis of telenzepine involves several steps, starting with the formation of the thienobenzodiazepine core. The key synthetic route includes the acylation of 1-methyl-4-piperazine with 2-(4-methylpiperazin-1-yl)acetyl chloride, followed by cyclization to form the thienobenzodiazepine structure . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pH, and reaction time .

化学反応の分析

テレンゼピンは、次のようなさまざまな化学反応を起こします。

酸化: テレンゼピンは特定の条件下で酸化され、スルホキシドとスルホンが生成されます。

還元: この化合物は、対応するアミンとアルコールに還元できます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。 これらの反応で生成される主な生成物は、使用された特定の条件と試薬によって異なります .

科学的研究の応用

テレンゼピンは、幅広い科学研究の応用範囲を持っています。

作用機序

テレンゼピンは、ムスカリン M1 受容体に選択的に結合し、その活性を阻害することで作用を発揮します。 これは、胃酸分泌の減少につながり、消化性潰瘍の治療に効果的です 。 テレンゼピンの分子標的はムスカリンアセチルコリン受容体であり、その作用はGタンパク質共役受容体経路の調節を伴います .

類似化合物との比較

テレンゼピンは、ピレンゼピンやアトロピンなどの他のムスカリン拮抗薬と比較されることがよくあります。 ピレンゼピンもムスカリン受容体を標的にしていますが、テレンゼピンははるかに強力であり、胃酸分泌の阻害において25倍も効果的です 。 一方、アトロピンは選択性が低く、複数のムスカリン受容体サブタイプに影響を与え、より幅広い効果をもたらします .

類似の化合物には以下のようなものがあります。

ピレンゼピン: 消化性潰瘍の治療に使用される別のムスカリン拮抗薬.

アトロピン: 選択性の低いムスカリン拮抗薬で、幅広い用途があります.

スコポラミン: 主に中枢神経系への影響のために使用されます.

生物活性

Telenzepine is a selective antagonist of the muscarinic M1 receptor, known for its potent effects on gastric and salivary secretions. It is an analogue of pirenzepine, exhibiting significantly higher potency and selectivity for M1 receptors. This compound has been studied extensively for its biological activity, particularly in the context of gastrointestinal disorders and potential therapeutic applications.

This compound demonstrates remarkable potency compared to its predecessor, pirenzepine. It has been shown to be 25 to 50 times more potent as an inhibitor of gastric and salivary secretion, respectively . In a controlled study, this compound at doses of 2 mg, 3 mg, and 5 mg significantly inhibited gastric acid secretion in healthy subjects, with mean percentages of inhibition reaching up to 64% at the highest dose .

The mechanism by which this compound operates involves the blockade of M1 receptors, which are primarily involved in the regulation of gastric acid secretion. The (+) enantiomer of this compound has been found to be more effective than the (-) enantiomer across various assays, indicating a high enantiomeric potency ratio ranging from 50 to 400 , depending on the receptor subtype .

Comparative Efficacy

In studies comparing this compound with pirenzepine, it was found that this compound not only inhibited gastric acid secretion more effectively but also had a more pronounced effect on salivary secretion. For instance, while pirenzepine reduced salivary output moderately, this compound caused a significant decline in salivary output at all tested doses .

| Compound | Gastric Acid Inhibition (%) | Salivary Secretion Reduction (g/3h) |

|---|---|---|

| This compound 2 mg | 48% | 136 ± 45 |

| This compound 3 mg | 61% | 95 ± 39 |

| This compound 5 mg | 64% | 39 ± 13 |

| Pirenzepine 50 mg | 37% | 136 ± 45 |

Clinical Applications and Case Studies

This compound's effectiveness in treating gastric disorders has been supported by various clinical trials. One significant study involved patients with benign stomach ulcer disease, where this compound was administered at a dose of 3 mg nocte compared to 300 mg ranitidine nocte . The results indicated that this compound was effective in reducing symptoms associated with ulcers .

However, its application in other conditions such as asthma has shown mixed results. A study aimed at assessing its efficacy in preventing nocturnal asthma did not find significant improvements in peak expiratory flow rates compared to placebo . This suggests that while this compound is effective for certain gastrointestinal conditions, its role in respiratory disorders may be limited.

Research Findings

The biological activity of this compound has been investigated through various methodologies, including:

- Binding Affinity Studies : this compound derivatives have been developed to explore their binding affinities at muscarinic receptors. These studies revealed high affinity values (Ki) in the nanomolar range for M1 receptors .

- Functional Assays : In vitro studies using rabbit vas deferens and rat atria confirmed the affinity constants and potency ratios consistent with muscarinic receptor binding assays .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound have shown that it achieves therapeutic levels rapidly after oral administration, supporting its potential as a treatment option for gastric disorders.

特性

CAS番号 |

80880-90-6 |

|---|---|

分子式 |

C19H23ClN4O2S |

分子量 |

406.9 g/mol |

IUPAC名 |

1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |

InChIキー |

XZVKOMOTDZLLDN-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C |

正規SMILES |

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

80880-90-6 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4,9-dihydro-3-methyl-4-((4-methyl-1-piperazinyl)acetyl)-10H-thieno(3,4-b)(1,5)benzodiazepin-10-one telenzepine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。